

GSK2606414 discovery and development timeline

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Compound of Interest

Compound Name: GSK2606414

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An In-depth Technical Guide to the Discovery and Development of **GSK2606414**

Executive Summary

GSK2606414 is a pioneering, potent, and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). Discovered by GlaxoSmithKline and first reported in 2012, it emerged from a focused effort to identify modulators of the UPR for therapeutic applications, particularly in oncology. As a first-in-class, orally bioavailable PERK inhibitor, **GSK2606414** has been an invaluable tool for elucidating the role of the PERK pathway in various disease models, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of its discovery, mechanism of action, key preclinical findings, and the experimental methodologies employed in its characterization.

Discovery and Development Timeline

The development of **GSK2606414** was a landmark in the study of the UPR. The timeline below outlines the key milestones in its progression from discovery to its use as a critical research tool.

- Prior to 2012: Research into the unfolded protein response identified PERK as a potential therapeutic target in cancer, due to its role in promoting cell survival under the stressful conditions of the tumor microenvironment.

- 2012: The discovery of **GSK2606414** is first published by Axten et al. in the Journal of Medicinal Chemistry.[1][2][3][4] The discovery was the result of screening a proprietary kinase inhibitor library, followed by lead optimization guided by the crystal structure of human PERK.[1][2][3] The compound is presented as a potent, selective, and orally available PERK inhibitor.[1][2][3][5]
- 2013: A pivotal study by Moreno et al. demonstrates that oral administration of **GSK2606414** prevents neurodegeneration and clinical signs of prion disease in mice.[5][6][7][8] This highlights the therapeutic potential of PERK inhibition in neurodegenerative diseases.[5][6] However, the study also reports side effects, including weight loss and elevated blood glucose levels, due to PERK's role in pancreatic function.[5][6]
- 2013: A subsequent paper from GlaxoSmithKline describes the discovery of GSK2656157, an optimized analog of **GSK2606414**, developed to improve upon the physicochemical properties and pharmacokinetic profile of the parent compound.[9]
- 2014-Present: **GSK2606414** becomes a widely used tool compound in preclinical research to investigate the role of the PERK pathway in a multitude of diseases, including various cancers, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and as a potential sensitizer for virotherapy.[10][11][12]
- 2017: A study reveals that **GSK2606414** and its analog GSK2656157 also act as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), suggesting a potential for off-target effects that are independent of PERK inhibition.[13]

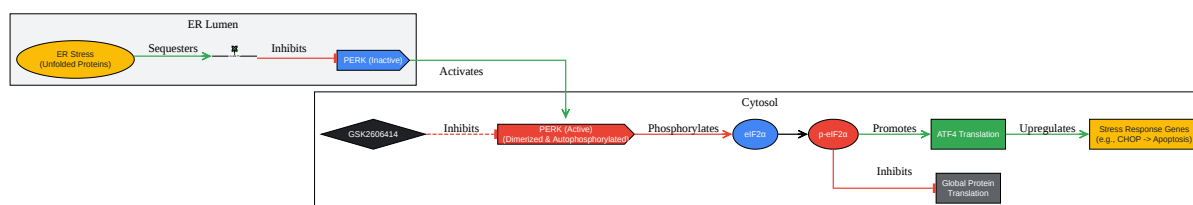
To date, there is no public record of **GSK2606414** entering clinical trials. Its development trajectory suggests a transition from a potential clinical candidate to a benchmark research tool, likely due to its side-effect profile and the development of the improved analog, GSK2656157.

Mechanism of Action and Signaling Pathway

GSK2606414 is an ATP-competitive inhibitor of PERK.[14] In the unfolded protein response, the accumulation of misfolded proteins in the endoplasmic reticulum (ER) lumen causes the dissociation of BiP (Binding immunoglobulin protein) from the luminal domain of PERK, leading to PERK's oligomerization and autophosphorylation. Activated PERK then phosphorylates the α -subunit of eukaryotic initiation factor 2 (eIF2 α). This phosphorylation leads to a global

attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress response, amino acid metabolism, and, under prolonged stress, apoptosis (e.g., via the transcription factor CHOP).

GSK2606414 binds to the ATP-binding pocket of the PERK kinase domain, preventing its autophosphorylation and subsequent activation. This blocks the downstream signaling cascade, including the phosphorylation of eIF2 α and the translation of ATF4.



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Caption: The PERK signaling pathway and the inhibitory action of **GSK2606414**.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for **GSK2606414**.

Table 1: In Vitro Potency and Selectivity

Target	Parameter	Value	Reference
PERK (EIF2AK3)	IC50	0.4 nM	[15] [16] [17] [18]
HRI (EIF2AK1)	Selectivity	>1000-fold vs PERK	[17]
PKR (EIF2AK2)	Selectivity	>1000-fold vs PERK	[17]
Other EIF2AKs	Selectivity	>100-fold vs PERK	[15] [16]
c-KIT	IC50	150-1000 nM	
Aurora Kinase B	IC50	150-1000 nM	
RIPK1	IC50	26 nM	[13]

| CYP2C8 | IC50 | 0.89 μ M | |

Table 2: Mouse Pharmacokinetic Profile

Parameter	Route	Dose	Value	Reference
Cmax	Oral	30 mg/kg	2.8 μ M	[16]
Tmax	Oral	30 mg/kg	1 hour	[16]
t1/2 (half-life)	Oral	30 mg/kg	4.2 hours	[16]
F (Oral Bioavailability)	Oral	30 mg/kg	45%	[16]
CL (Clearance)	IV	10 mg/kg	12 mL/min/kg	[16]
Vd (Volume of Distribution)	IV	10 mg/kg	0.8 L/kg	[16]

| Brain/Plasma Ratio | Oral | 30 mg/kg | 0.44 (at 2h) |[\[16\]](#) |

Key Preclinical Studies

GSK2606414 has been evaluated in numerous preclinical models.

- **Oncology:** In the initial discovery paper, **GSK2606414** was shown to inhibit the growth of a human pancreatic tumor (BxPC3) xenograft in mice in a dose-dependent manner.[15] This provided the foundational proof-of-concept for PERK inhibition as an anti-cancer strategy.
- **Neurodegeneration:** The most cited efficacy study demonstrated that oral treatment with **GSK2606414** in a mouse model of prion disease prevented the development of clinical symptoms, memory deficits, and neuronal loss.[6][7][8][10] Treatment was effective even when initiated after the onset of early behavioral deficits.[8] This study established a direct link between the UPR and neurodegeneration, opening a new avenue for therapeutic exploration.[6][11]
- **Virotherapy:** More recent studies have explored using **GSK2606414** to enhance the efficacy of oncolytic viruses. For instance, it was found to sensitize head and neck cancer cells to reovirus, increasing viral protein production and therapeutic effect.[12]

Experimental Protocols

Detailed, step-by-step protocols are proprietary or found within the extensive supplementary data of the source publications. However, the core methodologies used to characterize **GSK2606414** are summarized below.

PERK Kinase Assay (In Vitro Potency)

This assay measures the ability of a compound to inhibit PERK-mediated phosphorylation of its substrate, eIF2 α .

- **Reagents:** Recombinant GST-tagged cytoplasmic domain of human PERK, recombinant 6-His-tagged full-length human eIF2 α , ATP, and the test compound (**GSK2606414**).
- **Procedure Summary:** The PERK enzyme is incubated with the test compound at various concentrations before the addition of eIF2 α and ATP to initiate the kinase reaction. The level of phosphorylated eIF2 α is then quantified, typically using an immunoassay format like ELISA or a fluorescence-based method (e.g., LanthaScreen). The IC50 value is calculated from the dose-response curve.

Cellular PERK Autophosphorylation Assay

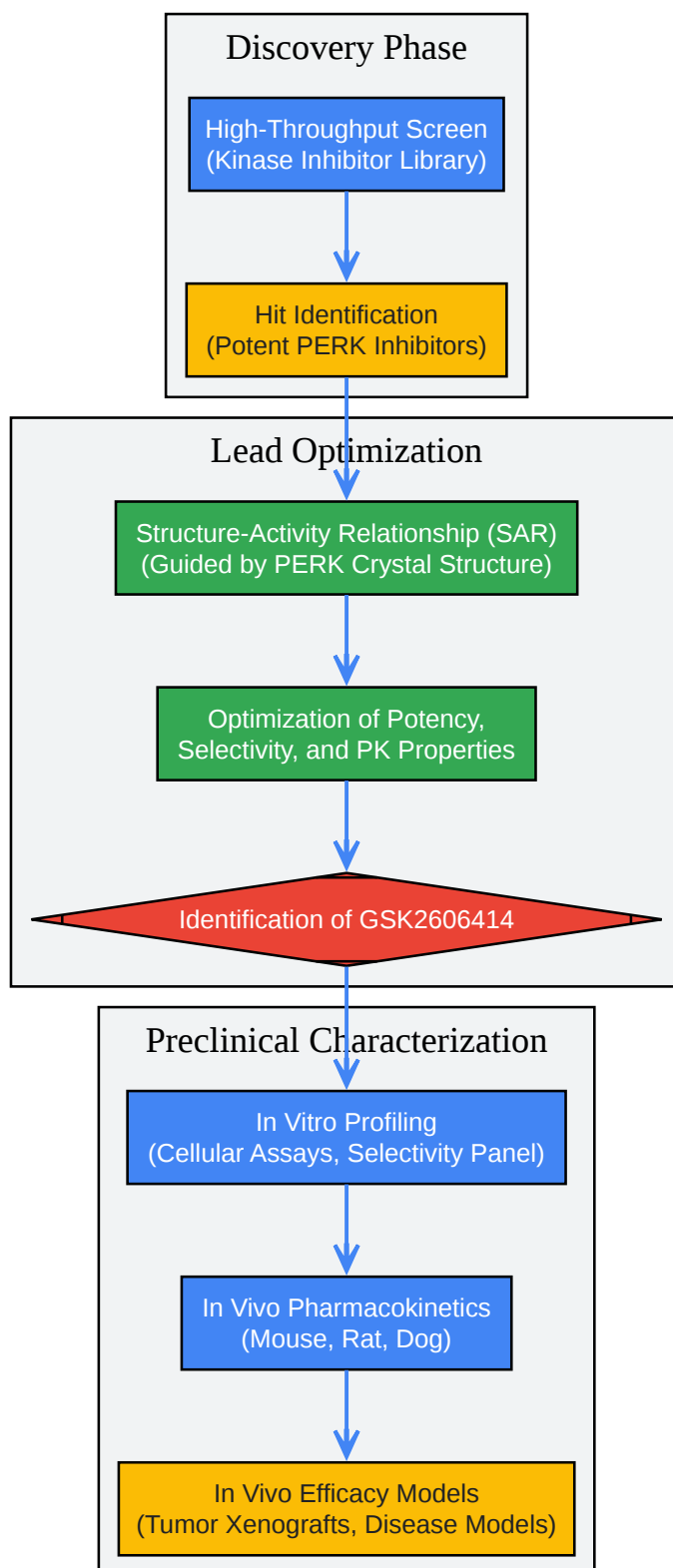
This assay determines the compound's ability to inhibit PERK activation within a cellular context.

- Cell Line: A human cell line, such as A549 lung carcinoma cells.
- Procedure Summary: Cells are pre-incubated with varying concentrations of **GSK2606414**. ER stress is then induced using an agent like thapsigargin or tunicamycin. Cells are lysed, and the level of PERK autophosphorylation (p-PERK) is measured by Western blot or ELISA using an antibody specific to the phosphorylated form of PERK.

Animal Xenograft Model (In Vivo Efficacy)

This protocol assesses the anti-tumor activity of the compound in a living organism.

- Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., BxPC3 pancreatic cancer cells).
- Procedure Summary: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. **GSK2606414** is administered orally, typically once or twice daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-PERK levels).



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Caption: A generalized workflow for the discovery and preclinical development of **GSK2606414**.

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